Murraxocin is a coumarin derivative identified as 7-methoxy-8-[1′-ethoxy-2′-hydroxy-3′-methyl-but-3′-enyl]-coumarin, which has been isolated from the leaves of Boenninghausenia albiflora and previously from Murraya exotica. This natural product has garnered attention due to its insecticidal properties, which have been demonstrated in various forest insect pests. The compound's efficacy has been observed in a dose-dependent manner, with significant mortality rates at varying concentrations. The potential of coumarins as insecticides is notable, given their chemical simplicity and the relatively limited study they have received in this context1.
Murraxocin has been evaluated against important forest insect pests such as Plecoptera reflexa, Clostera cupreata, and Crypsiptya coclesalis. The studies have shown that murraxocin can cause up to 80% mortality at a concentration of 1.0% w/v in these pests. This suggests that murraxocin could be a promising agent for pest control in forestry, potentially reducing the damage caused by these insects to forest ecosystems1.
Although the provided papers do not discuss the clinical applications of murraxocin, the review on mupirocin, another natural product with antibiotic properties, highlights the importance of understanding the mechanisms of action and resistance patterns of such compounds. Mupirocin's unique mechanism of inhibiting protein synthesis by binding to bacterial isoleucyl-tRNA synthetase underlines the potential for structurally unique natural products like murraxocin to have novel modes of action against pathogens or pests. This could pave the way for murraxocin to be investigated for similar applications in the clinical setting, especially considering the increasing resistance to conventional antibiotics2.
The emergence of resistance to antibiotics such as mupirocin emphasizes the need for continuous research into new compounds with insecticidal or antimicrobial activities. Murraxocin, with its distinct chemical structure, may offer a new avenue to combat resistance. Additionally, understanding the synergistic effects of murraxocin with other compounds could enhance its efficacy and reduce the likelihood of resistance development2.
The synthesis of Murraxocin can be approached through several methods, primarily focusing on fermentation techniques and chemical synthesis.
Technical details regarding these methods are still under research, with ongoing studies aimed at improving yield and purity.
Murraxocin exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The empirical formula is noted as .
Murraxocin participates in various chemical reactions that are essential for its biological activity:
These reactions are crucial for understanding the metabolism and pharmacokinetics of Murraxocin in biological systems.
The mechanism of action of Murraxocin involves its interaction with specific biological targets within cells. Preliminary studies suggest that:
Data from pharmacological assays indicate a dose-dependent effect on target cells, suggesting a potent mechanism that warrants further investigation.
Murraxocin possesses distinct physical and chemical properties that influence its behavior in biological systems:
Relevant analyses include thermal stability assessments and solubility tests to guide formulation strategies for potential therapeutic applications.
Murraxocin shows promise in various scientific fields:
Murraxocin (C₁₇H₂₀O₅; molecular weight 304.34 g/mol; CAS No. 88478-44-8) is a naturally occurring coumarin derivative classified within the furocoumarin subclass. Its core structure consists of a fused benzopyrone system (coumarin nucleus) with a 2,2-dimethyl-3,4-dihydro-2H-pyran ring appended at the C-5/C-6 positions, forming a linear tetracyclic framework [2] [6]. Key functional groups include:
The molecule's three-dimensional conformation shows a planar benzopyrone core with perpendicular orientation of the dihydropyran ring, facilitating interactions with biological targets like transient receptor potential vanilloid 2 (TRPV2) channels [2].
Table 1: Functional Groups and Their Roles in Murraxocin
Position | Functional Group | Chemical Role |
---|---|---|
C-2/C-3 | α,β-Unsaturated lactone | Electrophilic site for nucleophilic addition |
C-8 | Methoxy (-OCH₃) | Electron-donating group enhancing resonance |
C-3' | Methyl (-CH₃) | Hydrophobicity enhancer |
C-3''/C-4'' | Chiral hydroxy/ethoxy | Stereospecific binding to enzymes |
Nuclear Magnetic Resonance (NMR) Spectroscopy¹H and ¹³C NMR data (reported in CDCl₃) provide definitive evidence for Murraxocin's structure [6]:
Mass Spectrometry (MS)High-resolution ESI-MS exhibits a molecular ion peak at m/z 304.34 [M]⁺, consistent with C₁₇H₂₀O₅. Fragmentation patterns include:
Infrared (IR) SpectroscopyIR absorptions (KBr pellet) confirm functional groups:
Table 2: Key Spectroscopic Signatures of Murraxocin
Technique | Signals | Assignment |
---|---|---|
¹H NMR | δ 6.25 (d), δ 7.65 (d) | H-3/H-4 of coumarin core |
¹³C NMR | δ 160.5, δ 113.5 | C-2 (carbonyl), C-4 (alkene) |
IR | 1715 cm⁻¹ | Lactone C=O stretch |
MS | m/z 304.34 | Molecular ion [M]⁺ |
Murraxocin shares a furocoumarin backbone with other Murraya coumarins but exhibits distinct structural and bioactivity differences:
Structural Comparisons
Murraxocin's C-3'' ethoxy group enhances lipophilicity (calculated LogP = 2.8) compared to xanthyletin (LogP = 2.1), facilitating membrane penetration in insecticidal assays [6].
Bioactivity Implications
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2